2',3'-o-Isopropylideneinosine-5'-carboxylic acid

Description

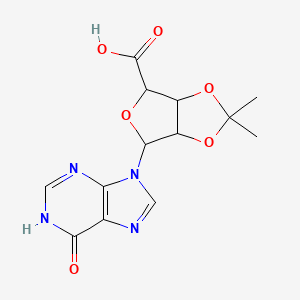

2',3'-O-Isopropylideneinosine-5'-carboxylic acid is a chemically modified nucleoside derivative in which the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene ketal group, and the 5'-hydroxyl is oxidized to a carboxylic acid. This compound serves as a critical intermediate in the synthesis of adenosine analogues and pharmaceutical agents, particularly in cardiovascular research . Its synthesis typically involves the oxidation of 2',3'-O-isopropylideneinosine (a protected inosine derivative) using strong oxidizing agents such as chromic acid or iodobenzene diacetate (IBD) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) . The isopropylidene group enhances stability during synthetic manipulations, while the carboxylic acid at the 5' position enables further functionalization, such as amide bond formation for drug development .

Structure

3D Structure

Properties

Molecular Formula |

C13H14N4O6 |

|---|---|

Molecular Weight |

322.27 g/mol |

IUPAC Name |

2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |

InChI |

InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18) |

InChI Key |

KXUWTYIOZAXEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid typically involves the protection of the hydroxyl groups of inosine followed by the introduction of the carboxylic acid group. One common method involves the reaction of inosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by oxidation reactions to introduce the carboxylic acid group at the 5’ position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside modification and protection-deprotection strategies are employed.

Chemical Reactions Analysis

Types of Reactions

2’,3’-o-Isopropylideneinosine-5’-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Introduction of the carboxylic acid group.

Reduction: Potential reduction of the carboxylic acid to an alcohol.

Substitution: Nucleophilic substitution reactions at the purine base.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the carboxylic acid derivative, while reduction can yield the corresponding alcohol.

Scientific Research Applications

Neuroprotective Applications

Mechanism of Action:

The neuroprotective properties of 2',3'-o-Isopropylideneinosine-5'-carboxylic acid are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. Studies have shown that derivatives of indole compounds, which include this acid, exhibit strong neuroprotective effects against oxidative stress-induced damage in neuronal cell lines.

Case Study:

A study demonstrated that derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid showed significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. These compounds were evaluated for their safety profiles and exhibited low hemolytic effects, indicating their potential for treating neurodegenerative disorders such as Parkinson's disease .

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Indole-3-propionic acid | >150 | SH-SY5Y | Neuroprotection |

| 5-Methoxy-indole carboxylic acid | <50 | SH-SY5Y | Antioxidant activity |

Anticancer Research

Anticancer Activity:

Research has indicated that this compound exhibits anticancer properties by inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a recent study, a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their anticancer activity. One compound displayed over 85% growth inhibition against multiple cancer cell lines, indicating the potential of related compounds like this compound in cancer therapy .

| Compound | Percent Growth Inhibition (%) | Cancer Cell Line |

|---|---|---|

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 86.61 | SNB-19 |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 85.26 | OVCAR-8 |

Enzymatic Studies

Role in Enzyme Activity:

The compound is also utilized as a molecular scaffold for studying the activity of adenosine deaminase and adenylate deaminase. Its structural features allow researchers to investigate the catalytic mechanisms and substrate specificity of these enzymes.

Case Study:

A comparative study on the transformation of 2',3'-o-Isopropylideneadenosine in rat liver homogenates revealed that it undergoes deamination similar to adenosine but at a reduced intensity. This finding is crucial for understanding how modifications in the ribose moiety affect enzyme interactions .

Mechanism of Action

The mechanism of action of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid involves its interaction with various molecular targets, particularly those involved in nucleic acid metabolism. The isopropylidene group protects the ribose moiety, allowing for selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a family of modified nucleosides with variations in protecting groups, oxidation states, and substituents. Key analogues include:

*Molecular weights calculated based on synthesis pathways and analogous compounds.

Biological Activity

2',3'-O-Isopropylideneinosine-5'-carboxylic acid (CAS No. 28440-13-3) is a nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer drug development. This compound exhibits unique structural features that influence its interaction with biological targets, primarily through modulation of purinergic signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound includes an isopropylidene group protecting the 2' and 3' hydroxyls, along with a carboxylic acid functionality at the 5' position. This configuration enhances its stability and bioavailability compared to unmodified nucleosides.

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. It has been shown to inhibit viral replication through the modulation of adenosine receptors, which play a crucial role in cellular signaling during viral infections. The compound's ability to act as an adenosine receptor agonist allows it to interfere with the viral life cycle, making it a candidate for further development as an antiviral agent .

Anticancer Activity

In addition to its antiviral effects, this compound has demonstrated potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. The mechanism involves the modulation of adenosine receptors, which are often overexpressed in various cancer types, leading to enhanced tumor growth and survival .

The biological activity of this compound is largely attributed to its interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes, including immune response modulation and neurotransmission. The compound's structure allows it to selectively bind to these receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.

Study on Adenosine Receptor Modulation

A study conducted by Aurelio et al. explored the structure-activity relationship of various adenosine derivatives, including this compound. The findings indicated that modifications to the nucleoside structure significantly affect receptor affinity and selectivity. The compound was found to be a biased agonist at the A1 receptor, promoting cardioprotective signaling without inducing bradycardia .

Antitumor Activity Assessment

In another investigation, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. This suggests a potential role for this compound in cancer therapy .

Data Table: Biological Activities Summary

Q & A

Basic: What are the optimal synthetic routes for 2',3'-O-Isopropylideneinosine-5'-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis typically begins with inosine as the starting material. The 2',3'-diol groups are protected using acetone dimethyl acetal under acidic catalysis (e.g., H₂SO₄ or TsOH) to form the isopropylidene group. Subsequent oxidation of the 5'-hydroxyl to a carboxylic acid is achieved via Jones oxidation (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to avoid over-oxidation. Key steps include:

- Protection: Monitor reaction progress by TLC (Rf shift from polar to less polar) and ensure anhydrous conditions to prevent hydrolysis of the acetal .

- Oxidation: Use low temperatures (0–5°C) for Jones oxidation to control exothermicity. For TEMPO-based methods, maintain pH 8–9 with NaHCO₃ to stabilize intermediates .

- Purification: Employ silica gel chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol/water for high purity (>98%) .

Advanced: How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic and steric effects influencing regioselectivity. For example:

- Nucleophilic Attack: Calculate Fukui indices to identify electrophilic hotspots (e.g., carbonyl carbons or activated positions on the purine ring).

- Steric Maps: Generate molecular surface maps (using software like GaussView) to visualize steric hindrance from the isopropylidene group, which may block reactions at the 2' or 3' positions .

- Transition State Analysis: Compare activation energies for competing pathways (e.g., 5'- vs. N7-alkylation) to prioritize synthetic routes .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) should show the isopropylidene methyl groups as two singlets (δ 1.40 and 1.45 ppm) and the carboxylic acid proton as a broad peak at δ 12–13 ppm. ¹³C NMR confirms the acetal (δ 110–115 ppm) and carboxylic acid (δ 170–175 ppm) .

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity. Retention time shifts indicate residual starting material or oxidation byproducts .

- Mass Spectrometry: ESI-MS in negative mode should show [M-H]⁻ at m/z 341.1 (C₁₃H₁₄N₄O₆). Isotopic patterns confirm molecular formula .

Advanced: How do solvent polarity and temperature affect the stability of the isopropylidene protecting group during storage?

Methodological Answer:

The acetal group is prone to hydrolysis under acidic or aqueous conditions. Stability studies should include:

- Accelerated Degradation: Store samples in DMSO-d₆/H₂O (9:1) at 40°C and monitor by ¹H NMR for reappearance of diol protons (δ 5.2–5.5 ppm).

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance stability compared to protic solvents (e.g., MeOH). Lyophilization and storage at -20°C under argon minimize decomposition .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To address:

- DSC/TGA: Perform differential scanning calorimetry to identify polymorph transitions.

- XRPD: Compare X-ray powder diffraction patterns with literature data.

- Solvent Recrystallization: Reproduce crystallization conditions (e.g., ethanol vs. acetone) to isolate dominant polymorphs .

Basic: What safety protocols are essential when handling this compound in aqueous reactions?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential acid fumes (e.g., during TFA use in HPLC).

- Spill Management: Neutralize acidic spills with NaHCO₃ before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of the isopropylidene group aid in metabolic tracing studies?

Methodological Answer:

- Synthesis: Replace acetone with ¹³C-labeled acetone dimethyl acetal during protection. Confirm incorporation via ¹³C NMR (δ 25–30 ppm for labeled methyl groups).

- Tracing: Use LC-MS/MS to track labeled metabolites in cell cultures, correlating with pathways like nucleotide salvage .

Basic: What chromatographic methods optimize the separation of this compound from its deprotected byproducts?

Methodological Answer:

- Ion-Pair Chromatography: Use a C18 column with 10 mM tetrabutylammonium bromide in the mobile phase (pH 5.0) to resolve carboxylic acid derivatives.

- HILIC: Hydrophilic interaction chromatography (ACN/ammonium formate buffer) effectively separates polar degradation products .

Advanced: How does the isopropylidene group influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

The acetal group:

- Steric Effects: Reduces accessibility to the 2' and 3' positions, directing coupling (e.g., Suzuki-Miyaura) to the 5'-carboxylic acid or purine N7.

- Electronic Effects: Electron-withdrawing carboxylic acid enhances electrophilicity at the 5' position. Use bulky ligands (e.g., XPhos) to suppress competing pathways .

Advanced: What mechanistic insights can be gained from kinetic studies of the acetal deprotection under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.